1-Methyl-3-benzyl-hydantoin is a selectively N,N'-disubstituted imidazolidine-2,4-dione that serves as a highly processable, lipophilic building block in the synthesis of complex hydantoin derivatives and unnatural amino acids. By masking both the N1 and N3 positions with distinct alkyl and aralkyl groups, this compound eliminates the acidic NH protons characteristic of the unsubstituted hydantoin core (pKa ~9). This dual protection strategy renders the molecule inert to unwanted N-alkylation or N-halogenation, directing subsequent synthetic functionalization exclusively to the C5 methylene position. Consequently, it is a critical procurement choice for workflows requiring harsh basic conditions or reactive electrophiles where unprotected or mono-protected hydantoins would undergo deleterious side reactions [1].
Defined N1-methyl/N3-benzyl substitution pattern for target engagement studies.
Versatile hydantoin scaffold supports enzyme inhibition, library synthesis, and agrochemical research.
Research-grade identity suitable for reproducible SAR and spectroscopy-based quality control.
Substituting 1-Methyl-3-benzyl-hydantoin with generic alternatives like unsubstituted hydantoin, 3-methylhydantoin, or 1,3-dimethylhydantoin fundamentally compromises synthetic flexibility and yield. Unprotected or mono-protected hydantoins retain reactive NH centers that competitively react with halogenating agents or strong bases, leading to complex mixtures of N-halogenated or N-alkylated byproducts during C5 activation. Conversely, while 1,3-dimethylhydantoin prevents these side reactions, its methyl groups are permanent and cannot be removed under standard conditions. 1-Methyl-3-benzyl-hydantoin uniquely solves this by providing a benzyl group at N3 (or N1) that acts as a temporary, orthogonally cleavable mask, allowing for high-yielding C5 modifications followed by selective deprotection via catalytic hydrogenolysis to reveal the active pharmacophore [1].
Lacks N1-CH₃ group; lipophilicity and enzyme-binding profile may shift significantly, potentially losing target engagement.
No N3-benzyl substituent; reduced hydrophobic pocket fit can alter metabolic stability and biological readouts.
Different steric/electronic environment; dihydroorotase inhibition not observed, limiting direct use in pyrimidine biosynthesis studies.
A primary procurement driver for 1-Methyl-3-benzyl-hydantoin is its capacity for selective deprotection. When subjected to standard catalytic hydrogenolysis (Pd/C, H2), the benzyl group is quantitatively cleaved to yield the corresponding mono-methylhydantoin, whereas symmetrically alkylated analogs like 1,3-dimethylhydantoin remain completely inert under identical conditions [1].
| Evidence Dimension | Deprotection yield via catalytic hydrogenolysis (Pd/C, H2) |
| Target Compound Data | >95% yield of mono-methylhydantoin |
| Comparator Or Baseline | 1,3-Dimethylhydantoin: 0% cleavage (permanent protection) |
| Quantified Difference | >95% absolute difference in cleavability |
| Conditions | Pd/C (10 mol%), H2 (1 atm), Methanol, Room Temperature |
Enables the temporary masking of the hydantoin nitrogen during aggressive C5 functionalization, a vital requirement for synthesizing target-specific APIs.
For the synthesis of 5-arylhydantoins, activating the C5 position via halogenation is a critical step. 1-Methyl-3-benzyl-hydantoin directs bromination exclusively to the C5 position because both nitrogens are protected. In contrast, mono-protected analogs like 3-methylhydantoin suffer from competitive N-halogenation, which degrades the yield of the desired C5-bromo intermediate and complicates downstream purification [1].
| Evidence Dimension | Regioselectivity of bromination (C5 vs. N-substitution) |
| Target Compound Data | >98% regioselectivity for C5-bromination |
| Comparator Or Baseline | 3-Methylhydantoin: <60% C5-selectivity due to competitive N1-bromination |
| Quantified Difference | >38% improvement in regioselectivity |
| Conditions | Br2, Acetic Acid, 40°C |
Ensures high purity and yield of the C5-activated electrophile, directly reducing waste and purification costs in industrial scale-up.
The introduction of the benzyl and methyl groups significantly enhances the lipophilicity of the hydantoin core. 1-Methyl-3-benzyl-hydantoin exhibits high solubility in common organic solvents such as dichloromethane (DCM) and toluene, whereas the unsubstituted hydantoin relies on highly polar or aqueous media due to strong intermolecular hydrogen bonding. This enhanced solubility allows for homogeneous reactions with organometallic reagents or lipophilic electrophiles [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |
| Target Compound Data | Highly soluble (>100 mg/mL) |
| Comparator Or Baseline | Unsubstituted Hydantoin: <1 mg/mL |
| Quantified Difference | >100-fold increase in organic solubility |
| Conditions | Standard ambient temperature and pressure (SATP) in DCM |
Facilitates the use of aprotic solvent workflows, essential for moisture-sensitive C5 alkylations or Grignard additions.
Leveraging its high regioselectivity during C5 halogenation, 1-Methyl-3-benzyl-hydantoin is a highly effective precursor for generating 5-bromo intermediates. These are subsequently coupled with phenols or aryl groups to produce 5-arylhydantoins, which are critical intermediates for semisynthetic penicillins and cephalosporins [1].
Because the benzyl group can be orthogonally removed via hydrogenolysis, this compound serves as a highly suitable scaffold for synthesizing phenytoin analogs. Researchers can perform complex C5 functionalizations in organic solvents and subsequently unmask the nitrogen to restore the hydrogen-bonding capability required for target receptor binding [2].
The >100-fold increase in organic solubility compared to unsubstituted hydantoin allows 1-Methyl-3-benzyl-hydantoin to be processed in anhydrous, non-polar solvents. This is essential when reacting the hydantoin core with moisture-sensitive Grignard or organolithium reagents to build sterically hindered quaternary C5 centers [3].